molecular formula C22H28ClNaO6 B1669232 Cloprostenol sodium CAS No. 62561-03-9

Cloprostenol sodium

Cat. No.: B1669232
CAS No.: 62561-03-9
M. Wt: 446.9 g/mol
InChI Key: IFEJLMHZNQJGQU-KXXGZHCCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cloprostenol sodium is a synthetic analogue of prostaglandin F2α. It is a potent luteolytic agent, meaning it causes the regression of the corpus luteum, leading to a decrease in progesterone production. This compound is primarily used in veterinary medicine to induce estrus and synchronize estrous cycles in farm animals such as cattle and pigs .

Mechanism of Action

Target of Action

Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α) and acts as a potent FP prostanoid receptor agonist . The primary target of this compound is the corpus luteum in the ovary . The corpus luteum is a temporary endocrine structure involved in ovulation and early pregnancy, producing progesterone needed to maintain pregnancy .

Mode of Action

This compound interacts with its target, the corpus luteum, by binding to the FP prostanoid receptors . This binding triggers a series of biochemical reactions that lead to the regression of the corpus luteum, a process known as luteolysis . Luteolysis involves the cessation of progesterone production and the reduction in size of the corpus luteum .

Pharmacokinetics

Following intramuscular injection, this compound is rapidly absorbed, with peak concentrations generally reached within the first 15 minutes after injection . The drug is then steadily eliminated from the body, with a mean half-life of approximately 56 minutes . The rapid absorption and elimination of this compound allow for its quick action and short duration of effect, which is beneficial in controlling the timing of estrus in animals .

Result of Action

The primary result of this compound’s action is the induction of estrus and the ability to control the timing of estrus in animals . By causing luteolysis, this compound effectively stops the production of progesterone by the corpus luteum . This drop in progesterone levels triggers the onset of estrus, allowing for controlled breeding in animals . In addition, this compound can also be used to induce abortion in animals .

Biochemical Analysis

Biochemical Properties

Cloprostenol sodium acts as a PGF2α receptor agonist . It interacts with the FP prostanoid receptor, and it is 2- to 3-fold more potent than fluprostenol . It is similar in potency to PGF2α at EP and TP prostanoid receptors .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It causes the corpus luteum to stop the production of progesterone and to reduce in size over several days . This effect influences cell function, including an impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is primarily through its luteolytic properties. It causes functional and morphological regression of the corpus luteum (luteolysis) in cattle and horses, followed by return to estrus and normal ovulation . It does not have androgenic, estrogenic, and anti-progestogen action .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed from the injection site, then metabolized, and finally excreted practically similarly between urine and stool . No information is available about its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

In the most sensitive species, the pregnant hamster, this compound induces abortion with a dose of 1.25 mg/kg, compared to the dose of 25 mg/kg required by oral administration . Young rats, treated with a dose of 50 times the effective dose, presented signs of diarrhea .

Metabolic Pathways

It is known that it is rapidly absorbed from the injection site, then metabolized, and finally excreted practically similarly between urine and stool .

Transport and Distribution

This compound is rapidly absorbed from the injection site

Preparation Methods

Synthetic Routes and Reaction Conditions: Cloprostenol sodium is synthesized through a series of chemical reactions involving the formation of a prostaglandin-like structure. The synthesis involves the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups. One method involves the use of industrial preparative liquid chromatography for the separation and purification of this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale separation and purification techniques. The process typically includes dissolving the synthesized this compound in ethanol, followed by filtration and chromatographic separation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Cloprostenol sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various prostaglandin analogues and metabolites, which can have different biological activities .

Properties

IUPAC Name

sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEJLMHZNQJGQU-KXXGZHCCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40665-92-7 (Parent)
Record name Cloprostenol sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1046500
Record name Cloprostenol sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55028-72-3, 62561-03-9
Record name Cloprostenol sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprostenol sodium, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprostenol sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPROSTENOL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886SAV9675
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOPROSTENOL SODIUM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81129I41BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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